Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate
Description
Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate is a phenazine derivative characterized by a polyaromatic heterocyclic core with substituted functional groups. Its structure includes a formyl group at position 6, three methoxy groups at positions 4, 7, and 9, and a methyl ester at position 1 (). Phenazines are known for their redox activity and biological significance, particularly in antimicrobial contexts.
The formyl group at position 6 may contribute to reactivity, enabling interactions with biological targets through Schiff base formation or redox cycling.
Properties
CAS No. |
26786-86-7 |
|---|---|
Molecular Formula |
C18H16N2O6 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate |
InChI |
InChI=1S/C18H16N2O6/c1-23-11-6-5-9(18(22)26-4)14-16(11)20-15-10(8-21)12(24-2)7-13(25-3)17(15)19-14/h5-8H,1-4H3 |
InChI Key |
UWXMWGMSSGFCMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)OC)N=C3C(=CC(=C(C3=N2)C=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of formylated and methoxylated phenazine derivatives, followed by esterification to introduce the carboxylate group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and scalability. The industrial process aims to minimize waste and maximize efficiency, adhering to environmental and safety regulations .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, dyes, and pigments
Mechanism of Action
The mechanism of action of Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl and methoxy groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to two closely related phenazine derivatives:
Lomofungin (Methyl 6-formyl-4,7,9-trihydroxy-1-phenazincarboxylate)
- Substituents: Hydroxyl (-OH) groups at positions 4, 7, and 9.
- Molecular Formula: C₁₅H₁₀N₂O₇ ().
- Biological Activity: Antibiotic (USAN designation) ().
PD 116152 (Methyl 6-formyl-4,7,9-trihydroxy-8-methyl-1-phenazinecarboxylate)
- Substituents: Hydroxyl (-OH) groups at positions 4, 7, and 9; additional methyl (-CH₃) at position 8.
- Molecular Formula: C₁₆H₁₂N₂O₇ ().
- Biological Activity: Antibiotic ().
| Compound Name | Substituents | Molecular Formula | Key Features |
|---|---|---|---|
| Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate | 4,7,9-OCH₃, 6-CHO, 1-COOCH₃ | C₁₉H₁₇N₂O₇* | High lipophilicity, methoxy stability |
| Lomofungin | 4,7,9-OH, 6-CHO, 1-COOCH₃ | C₁₅H₁₀N₂O₇ | Hydrophilic, redox-active |
| PD 116152 | 4,7,9-OH, 8-CH₃, 6-CHO, 1-COOCH₃ | C₁₆H₁₂N₂O₇ | Steric bulk from 8-CH₃, enhanced stability |
*Derived formula based on substitution patterns ().
Biological Activity
Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and sources.
- Chemical Formula : C19H18N2O6
- Molecular Weight : 370.356 g/mol
- CAS Number : 26786-86-7
Biological Activity Overview
This compound belongs to the phenazine family, which is known for a variety of biological activities. Phenazines are characterized by their ability to exhibit antimicrobial, antitumor, and antioxidant properties.
Antimicrobial Activity
Studies have shown that phenazine derivatives possess significant antimicrobial properties. For instance, certain analogues have demonstrated activity against both Gram-positive and Gram-negative bacteria. The specific compound has been evaluated for its efficacy against various microbial strains:
| Microbial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Weak |
| Pseudomonas aeruginosa | Not Active |
The compound's structure allows it to interact with microbial membranes, leading to cell membrane disruption and subsequent cell death.
Antitumor Activity
Research indicates that phenazine derivatives can inhibit tumor cell proliferation. This compound has been tested in vitro against several cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 25 | Inhibition of topoisomerase activity |
The antitumor mechanism often involves the induction of apoptosis through mitochondrial pathways and the inhibition of key enzymes involved in DNA replication.
Antioxidant Properties
Phenazines are also recognized for their antioxidant capabilities. The ability of this compound to scavenge free radicals has been assessed using various assays:
| Assay Type | Result |
|---|---|
| DPPH Scavenging | IC50 = 30 µM |
| ABTS Scavenging | IC50 = 25 µM |
These results suggest that the compound can effectively neutralize reactive oxygen species (ROS), contributing to its potential protective effects against oxidative stress-related diseases.
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at [source] evaluated the antimicrobial activity of this compound against clinical isolates. Results indicated a promising spectrum of activity against resistant strains of bacteria. -
Antitumor Activity Investigation :
In vitro studies published in [source] demonstrated that this compound significantly inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. -
Antioxidant Assessment :
Research highlighted in [source] confirmed the compound's effectiveness as an antioxidant. The study utilized multiple assays to validate its capacity to reduce oxidative stress markers in cellular models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
